N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
This compound is a thioacetamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a substituted imidazole via a sulfur-containing bridge.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-16-4-2-3-15(12-16)23-8-7-21-20(23)28-13-19(24)22-14-5-6-17-18(11-14)27-10-9-26-17/h2-8,11-12H,9-10,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLVWSIPFSJORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article summarizes the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₈H₁₈N₄O₃S₂
- Molecular Weight : 402.49 g/mol
- CAS Number : 618411-84-0
The structural components include a dihydrobenzo[dioxin] moiety and an imidazole derivative, which are known to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following mechanisms have been identified:
- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation, such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Telomerase
These targets are crucial for the survival and growth of cancer cells, making them attractive points for therapeutic intervention .
- Cytotoxicity Against Cancer Cell Lines : Preliminary cytotoxicity assays have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, studies on 1,3,4-oxadiazole derivatives have shown promising results in inhibiting tumor growth through selective targeting of malignant cells .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with multiple cellular targets:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in cancer progression. The binding affinity and selectivity can be optimized through structural modifications .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of thymidylate synthase | |
| Anticancer | HDAC inhibition | |
| Cytotoxicity | Selective cytotoxic effects on cancer cell lines |
Case Study: Structural Optimization
A recent study focused on optimizing similar compounds for enhanced anticancer activity. The research involved modifying the imidazole scaffold to improve binding affinity and selectivity against specific cancer targets. The findings indicated that certain substitutions could significantly enhance the potency of these compounds against resistant cancer cell lines .
Comparison with Similar Compounds
Structural Analog 1: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI)
- Structure : Shares the benzodioxin and imidazole groups but replaces the thioacetamide bridge with a furan substituent.
- Synthesis : One-pot synthesis via cyclocondensation, yielding a 72% yield after recrystallization .
- Properties : Demonstrated drug-likeness in silico, with favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .
Structural Analog 2: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 618427-26-2)
- Structure : Contains the same benzodioxin-thioacetamide backbone but substitutes the imidazole with a triazole-pyrazine group.
- Molecular Weight : 398.4 g/mol (vs. ~423 g/mol estimated for the target compound) .
- Applications: Noted in pharmacological screening databases, though specific biological data are unavailable.
Structural Analog 3: CDK9 Inhibitor (Compound 17a)
- Structure : Features a benzodioxin-carbonyl group attached to a thiazole-acetamide scaffold.
- Activity : Exhibits inhibitory activity against cyclin-dependent kinase 9 (CDK9), a therapeutic target in cancer .
- Synthesis : Achieved via sequential amine substitution in anhydrous dioxane, yielding 17a in 88% purity .
Structural Analog 4: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(methyl-(phenyl)amino)acetamide
- Structure: Shares the benzodioxin-acetamide core but replaces the thioimidazole with a methyl-phenyl amino group.
- Synthesis : Synthesized via photomicellar catalysis with a 88% yield, highlighting the utility of green chemistry approaches .
Comparative Data Table
Research Findings and Key Insights
Thioether vs. Ether Bridges : The thioacetamide group in the target compound may enhance metabolic stability compared to ether-linked analogs like DDFDI, as sulfur atoms resist enzymatic oxidation .
Biological Potential: The CDK9 inhibitor (17a) demonstrates that benzodioxin derivatives can achieve nanomolar-level kinase inhibition, suggesting the target compound merits similar evaluation .
Synthetic Feasibility : Photomicellar catalysis () offers an efficient route for acetamide derivatives, though thioimidazole incorporation may require alternative methods like nucleophilic thiol-alkylation .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Coupling reactions to link the dihydrobenzo[b][1,4]dioxin and imidazole-thioacetamide moieties .
- Thioether bond formation between the imidazole and acetamide groups, often requiring sulfurizing agents like Lawesson’s reagent .
- Purification via column chromatography or recrystallization to isolate intermediates and the final product . Challenges include controlling reaction temperatures (e.g., 50–80°C for imidazole activation) and minimizing by-products, such as unreacted intermediates or oxidized sulfur species .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of substituents (e.g., methoxyphenyl orientation) and thioether linkage integrity .
- Mass spectrometry (HRMS) for molecular weight validation and detecting trace impurities .
- IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, S–C stretching at ~650 cm⁻¹) .
Q. How do structural features influence its biological activity?
- The dihydrobenzodioxin ring enhances lipophilicity, improving membrane permeability .
- The imidazole-thioacetamide core facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .
- The 3-methoxyphenyl group modulates electronic properties, potentially affecting receptor binding affinity .
Advanced Research Questions
Q. How can reaction mechanisms and by-products be analyzed during synthesis?
- Mechanistic studies : Use isotopic labeling (e.g., ³⁵S) to track sulfur incorporation during thioether formation .
- By-product identification : LC-MS/MS coupled with tandem fragmentation can detect side products like disulfide dimers or dealkylated derivatives .
- Kinetic modeling to optimize reaction rates and minimize unwanted pathways (e.g., over-oxidation) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) groups to assess steric/electronic effects on bioactivity .
- Bioisosteric replacement : Swap the thioacetamide with sulfonamide or carbamate groups to evaluate metabolic stability .
- Pharmacophore mapping using computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
Q. How can biological targets be identified and validated?
- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .
- Surface plasmon resonance (SPR) to measure real-time binding kinetics with putative targets (e.g., kinases, GPCRs) .
- CRISPR-Cas9 knockout models to confirm target relevance in disease pathways .
Q. What are the stability considerations under different storage conditions?
- Thermal stability : TGA/DSC analysis reveals decomposition above 200°C, requiring storage at –20°C in inert atmospheres .
- Photodegradation : UV-light exposure may cleave the thioether bond; amber vials and antioxidants (e.g., BHT) are recommended .
- pH sensitivity : Hydrolysis of the acetamide group occurs in acidic conditions (pH < 4), necessitating neutral buffered solutions .
Q. How can analytical methods resolve overlapping spectral signals?
- 2D NMR (COSY, HSQC) to distinguish overlapping proton environments in the dihydrobenzodioxin and imidazole regions .
- HPLC-DAD-ELSD with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to separate stereoisomers or degradation products .
Q. How should contradictory bioassay data be addressed?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
- Off-target profiling : Use panels like Eurofins’ SafetyScreen44 to identify unintended interactions (e.g., CYP inhibition) .
- Metabolite screening : LC-MS-based metabolomics to detect active/inactive metabolites confounding in vitro results .
Q. What computational tools predict electronic properties for drug design?
- Multiwfn : Analyze frontier molecular orbitals (FMOs) to assess redox potential and charge transfer dynamics .
- Molecular docking (AutoDock Vina) : Simulate binding poses with targets like PDE4 or COX-2 to prioritize synthetic analogs .
- MD simulations (GROMACS) : Evaluate conformational stability of the compound in lipid bilayers or protein pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
